molecular formula C34H47NO12 B1145486 10-Hydroxy aconitine CAS No. 41849-35-8

10-Hydroxy aconitine

Cat. No.: B1145486
CAS No.: 41849-35-8
M. Wt: 661.7 g/mol
InChI Key: GMSKTJVHWUUOMY-LSNKLNPBSA-N
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Description

10-Hydroxy aconitine is a natural product found in Aconitum kusnezoffii and Aconitum karakolicum with data available.

Scientific Research Applications

  • Aconitine metabolism: Aconitine is metabolized by cytochrome P450 isozymes in human liver microsomes, with CYP 3A4/5 and 2D6 playing significant roles in its hydroxylation and dehydrogenation. This knowledge can be useful for understanding the detoxification and therapeutic use of aconitine derivatives (Tang et al., 2011).

  • Neurotoxicity and neurotransmission: Aconitine's neurotoxic effects are mediated through serotonin receptors, affecting zebrafish embryos' coiling behavior and neurotransmitter regulation. This suggests caution in its use and potential applications in neuropharmacology (Chen et al., 2020).

  • Cardioprotective properties: Aconitine has been shown to protect cardiomyocytes by influencing mitochondrial function, which could have implications in heart disease treatment. It activates Sirt3 to deacetylate Cyclophilin D, reducing mitochondrial permeability transition pore (mPTP) opening (Wang et al., 2021).

  • Cardiac toxicity: The compound has been reported to induce cardiomyocyte damage by affecting BNIP3-dependent mitophagy and the TNFα-NLRP3 signaling axis, highlighting its potential cardiotoxic effects (Peng et al., 2019).

  • Poor intestinal absorption and toxicity: A study on P-glycoprotein's role in aconitine's low bioavailability and toxicity suggests that its therapeutic applications need careful consideration of drug-drug interactions (Yang et al., 2013).

  • Anticonvulsive potential: Aconitine and related alkaloids have shown anticonvulsive effects in rat hippocampal models, suggesting potential use in epilepsy treatment (Ameri et al., 1997).

  • Apoptotic effects: In cardiac H9c2 cells, aconitine induces apoptosis through mitochondria-mediated pathways, which could have implications for its use in cancer therapy (Gao et al., 2017).

Safety and Hazards

Aconitine, including 10-Hydroxy aconitine, is known to be highly toxic . It is fatal if swallowed or inhaled . Therefore, it is crucial to handle this compound with adequate personal protective equipment and ensure proper ventilation .

Mechanism of Action

Target of Action

10-Hydroxy aconitine, a derivative of aconitine, primarily targets cardiac and skeletal muscles and neurons . It interacts with the voltage-dependent sodium-ion channels , which are proteins in the cell membranes of these excitable tissues . These proteins are highly selective for sodium ions .

Mode of Action

This compound can induce changes in the electrophysiological activity of cardiac myocytes by regulating sodium, calcium, and potassium currents . This interaction with ion channels alters the electrical activity of the cells, leading to various physiological effects .

Biochemical Pathways

The mechanisms of cardiotoxicity of this compound may be related to triggering mitochondrial dysfunction by inducing mitochondrial apoptosis and autophagy . It also appears to affect the NLRP3 inflammasome , a component of the immune system that regulates the activation of caspase-1 and promotes the maturation and secretion of pro-inflammatory cytokines .

Pharmacokinetics

This compound exhibits characteristics of poor bioavailability , wide distribution, and slow elimination . After oral and intravenous administration in rats, it was found that the bioavailability of this compound was 17.6% . The half-life (t1/2) was 1.3 hours for intravenous and 3.1 hours for oral administration .

Result of Action

The action of this compound leads to significant physiological changes. After treatment, the heart rate of animals was observed to be abnormal, and the morphology and function of myocardial cells were significantly changed . It also led to a significant reduction in tumor cell proliferation .

Biochemical Analysis

Biochemical Properties

10-Hydroxy aconitine plays a significant role in biochemical reactions, particularly in its interaction with sodium-ion channels. It binds to the neurotoxin binding site 2 on the alpha subunit of these channels, resulting in prolonged opening of the sodium-ion channels . This interaction leads to a depolarizing shift in the resting membrane potential and causes repetitive firing of action potentials in excitable membranes . Additionally, this compound interacts with various enzymes and proteins involved in cellular signaling pathways, contributing to its diverse biological effects.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the respiratory activity of brainstem-spinal cord preparations isolated from newborn rats, leading to an increase in respiratory rhythm and a decrease in inspiratory burst amplitude . Moreover, it has been reported to exhibit anti-cancerous activity in mice gastric cancer cells and S180 cells, as well as the ability to inhibit spontaneous metastasis of Lewis lung cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with voltage-dependent sodium-ion channels. By binding to these channels, this compound suppresses the conformational change from the active state to the inactive state, resulting in prolonged sodium-ion channel opening . This action leads to increased sodium influx, which can cause depolarization and repetitive firing of action potentials. Additionally, this compound may influence gene expression and enzyme activity, further contributing to its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For example, the facilitated burst rhythm of inspiratory neurons after this compound treatment disappeared in a low calcium/high magnesium synaptic blockade solution . This indicates that the temporal effects of this compound are influenced by the experimental conditions and the stability of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice pain models, this compound treatment at concentrations of 0.3 mg/kg and 0.9 mg/kg improved pain thresholds similar to the positive drug aspirin . Higher doses of this compound can lead to toxic or adverse effects, such as systemic paralysis, nausea, vomiting, dizziness, palpitation, hypotension, arrhythmia, shock, dyspnea, and coma . These findings highlight the importance of dosage in determining the therapeutic and toxic effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biosynthesis and degradation. The compound shares common biosynthesis pathways with other aconitine alkaloids, involving the accumulation of amine and aldehyde precursors, formation of iminium cations, and Mannich-like reactions . These metabolic pathways are crucial for the production and regulation of this compound and its derivatives.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within specific tissues and organs are influenced by its interactions with cellular transport mechanisms and binding proteins.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the subcellular localization of this compound in yeast cells has been shown to affect its catalytic efficiency and transformation rates . Understanding the subcellular localization of this compound is essential for elucidating its biological effects and potential therapeutic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 10-Hydroxy aconitine can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Aconitine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Hydrogen peroxide", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Aconitine is first reduced to 10-Deacetyl aconitine using sodium borohydride in methanol.", "10-Deacetyl aconitine is then treated with hydrochloric acid to form 10-Deacetyl mesaconitine.", "10-Deacetyl mesaconitine is then reacted with sodium hydroxide to form 10-Hydroxy mesaconitine.", "10-Hydroxy mesaconitine is then acetylated using acetic anhydride and pyridine to form 10-Acetoxy mesaconitine.", "10-Acetoxy mesaconitine is then oxidized using hydrogen peroxide in acetic acid to form 10-Hydroxy aconitine.", "The final product is obtained by neutralizing the reaction mixture with sodium acetate and water, followed by purification." ] }

CAS No.

41849-35-8

Molecular Formula

C34H47NO12

Molecular Weight

661.7 g/mol

IUPAC Name

[(2S,3S,4R,5R,6S,7S,8S,13R,14R,16S,17R,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C34H47NO12/c1-7-35-15-30(16-42-3)19(37)13-20(43-4)33-23(30)22(44-5)21(25(33)35)34(47-17(2)36)24-27(46-29(39)18-11-9-8-10-12-18)31(40,14-32(24,33)41)28(45-6)26(34)38/h8-12,19-28,37-38,40-41H,7,13-16H2,1-6H3/t19-,20+,21?,22+,23-,24+,25?,26+,27-,28+,30+,31-,32+,33?,34+/m1/s1

InChI Key

GMSKTJVHWUUOMY-LSNKLNPBSA-N

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@]4(C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC(=O)C)OC)OC)O)COC

SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC

Synonyms

Aconifine;  Nagarine;  Nagarine (C34 alkaloid);  8β-Acetoxy-14α-benzoyloxy-N-ethyl-3α,10β,13β,15α-tetrahydroxy-1α,6α,16β-trimethoxy-4β-(methoxymethylene)aconitane;  Aconitane-3,8,10,13,14,15-hexol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate

Origin of Product

United States

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